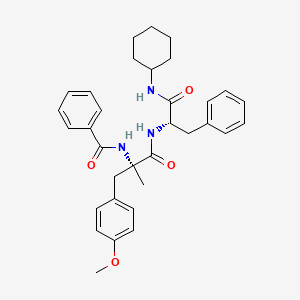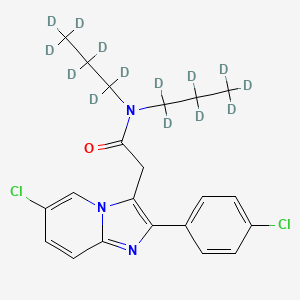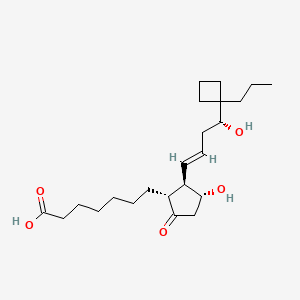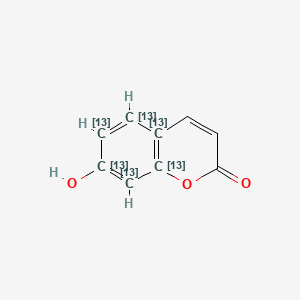
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N
Descripción general
Descripción
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N is a stable isotope-labeled compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This is then treated with molecular iodine and subsequently with hydroxylamine . The reaction conditions are carefully controlled to ensure high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted isoxazolol derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug candidates.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track its movement and transformation within a system, providing insights into its effects at the molecular level. The exact pathways and targets depend on the specific application and experimental setup.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol
- 3,5-Disubstituted isoxazoles
- Valdecoxib intermediates
Uniqueness
What sets 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N apart is its stable isotope labeling with carbon-13 and nitrogen-15. This unique feature makes it particularly valuable for detailed analytical studies, allowing for precise tracking and analysis in various scientific research applications.
Propiedades
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)










